6-Dehydrotestosterone 17-glucosiduronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

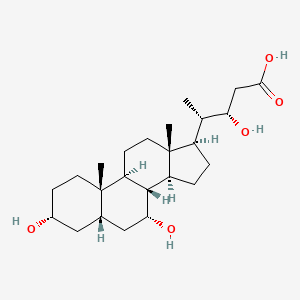

6-Dehydrotestosterone 17-glucosiduronic acid belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. 6-Dehydrotestosterone 17-glucosiduronic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Dehydrotestosterone 17-glucosiduronic acid has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-dehydrotestosterone 17-glucosiduronic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 6-Dehydrotestosterone 17-glucosiduronic acid can be converted into 6-dehydrotestosterone.

6-dehydrotestosterone 17-glucosiduronic acid is a steroid glucosiduronic acid. It derives from a 6-dehydrotestosterone.

Wissenschaftliche Forschungsanwendungen

Quantitative Analysis in Health and Disease

6-Dehydrotestosterone 17-glucosiduronic acid, a urinary metabolite, can be quantitatively analyzed using gas chromatography. This method is useful in understanding metabolic patterns in various health conditions (Beals, 1971).

Role in Reproductive Biology

Studies on the round goby fish have demonstrated the synthesis and release of steroid metabolites, including 6-Dehydrotestosterone 17-glucosiduronic acid. Such studies provide insights into pheromonal roles of androgens in this species (Katare et al., 2011).

Metabolism by Gut Microbes

Clostridium scindens, a gut microbe, is capable of converting glucocorticoids to androgens, a process involving metabolites like 6-Dehydrotestosterone 17-glucosiduronic acid. This highlights the microbe's role in steroid metabolism (Ridlon et al., 2013).

Influence on Acne Treatment

Research on the treatment of severe acne with 13-cis-retinoic acid indicates an impact on androgen metabolism, including alterations in metabolites like 6-Dehydrotestosterone 17-glucosiduronic acid (Boudou et al., 1994).

Biotransformation in Animals

The biotransformation of 1-dehydrotestosterone in equine male castrates shows the formation of glucuronic acid conjugated metabolites, including 6-Dehydrotestosterone 17-glucosiduronic acid. This research is significant in understanding steroid metabolism in animals (Dumasia & Houghton, 1988).

Urinary Analysis for Health Assessment

The indirect analysis of 17-oxosteroid glucosiduronates in human urine, including 6-Dehydrotestosterone 17-glucosiduronic acid, is crucial for assessing health conditions and metabolic disorders (Menini, 1966).

Eigenschaften

Produktname |

6-Dehydrotestosterone 17-glucosiduronic acid |

|---|---|

Molekularformel |

C25H34O8 |

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H34O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h3-4,11,14-21,23,27-29H,5-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |

InChI-Schlüssel |

GCIVSXAHMONYLO-HMAFJQTKSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C=CC5=CC(=O)CC[C@]35C |

SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC(=O)CCC35C |

Kanonische SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC(=O)CCC35C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

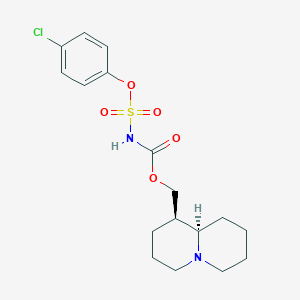

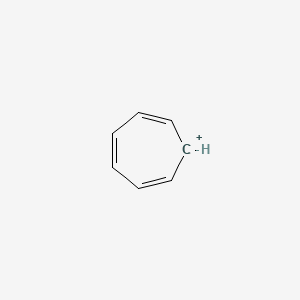

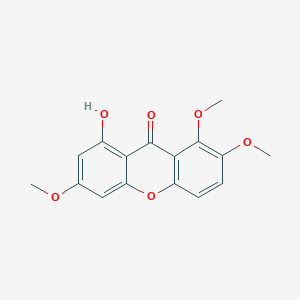

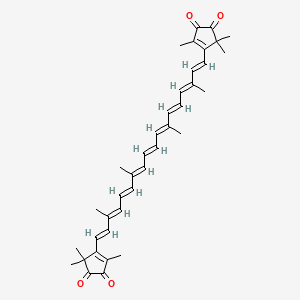

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

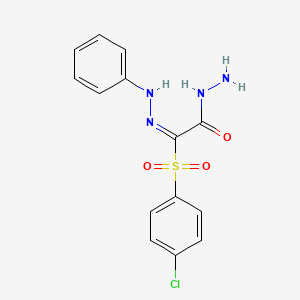

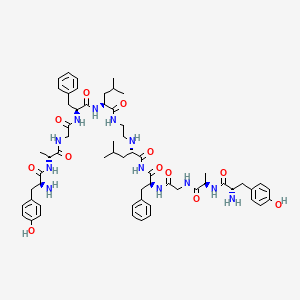

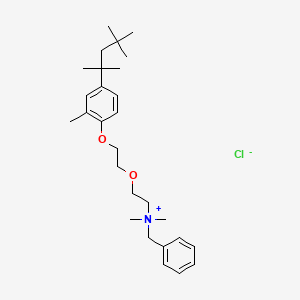

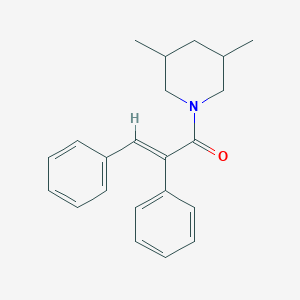

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)

![N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide](/img/structure/B1234920.png)